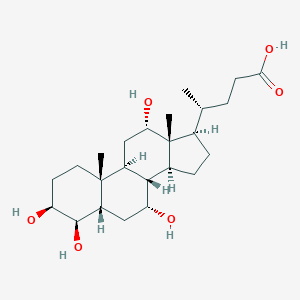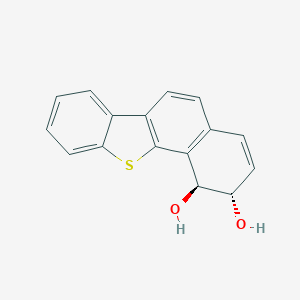
2-Tbdms-phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tbdms-phosphoramidate is a phosphoramidate compound that has gained significant attention in the scientific research community due to its unique properties. This compound has been found to exhibit promising results in various scientific research applications, including drug delivery, gene therapy, and chemical biology. In
Wirkmechanismus
The mechanism of action of 2-Tbdms-phosphoramidate involves its ability to form stable complexes with nucleic acids. This compound can effectively deliver drugs and genes to target cells by forming complexes with the nucleic acids and facilitating their transport across the cell membrane.
Biochemical and Physiological Effects:
This compound has been found to exhibit minimal toxicity and high biocompatibility, making it an ideal compound for drug delivery and gene therapy. It has also been shown to enhance the uptake of nucleic acids by target cells, resulting in improved therapeutic efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Tbdms-phosphoramidate is its high stability, which allows for prolonged storage and ease of handling in lab experiments. However, its synthesis method can be complex and time-consuming, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 2-Tbdms-phosphoramidate in scientific research. One potential application is in the development of targeted drug delivery systems for the treatment of various diseases. Another potential direction is in the development of gene therapy approaches for the treatment of genetic disorders. Additionally, this compound can be used in chemical biology to study the interactions between proteins and nucleic acids. Further research is needed to fully explore the potential of this compound in various scientific research applications.
In conclusion, this compound is a promising compound that has the potential to revolutionize drug delivery, gene therapy, and chemical biology. Its unique properties and minimal toxicity make it an ideal compound for various scientific research applications. Further research is needed to fully explore the potential of this compound and its future directions.
Synthesemethoden
2-Tbdms-phosphoramidate can be synthesized by reacting Tbdms-protected amine with phosphorus oxychloride in the presence of a base. This reaction results in the formation of this compound, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Tbdms-phosphoramidate has been used in various scientific research applications, including drug delivery, gene therapy, and chemical biology. This compound has been found to be an effective carrier for delivering drugs and genes to target cells. It has also been used in chemical biology to study the interactions between proteins and nucleic acids.
Eigenschaften
CAS-Nummer |
126922-65-4 |
|---|---|
Molekularformel |
C23H40N7O6PSi |
Molekulargewicht |
569.7 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[2-[(E)-dimethylaminomethylideneamino]purin-9-yl]-3-hydroxyoxolan-2-yl]methoxy-N-ethenyl-N-ethylphosphonamidic acid |
InChI |
InChI=1S/C23H40N7O6PSi/c1-10-29(11-2)37(32,33)34-13-17-18(31)19(36-38(8,9)23(3,4)5)21(35-17)30-15-25-16-12-24-22(27-20(16)30)26-14-28(6)7/h10,12,14-15,17-19,21,31H,1,11,13H2,2-9H3,(H,32,33)/b26-14+/t17-,18-,19-,21-/m1/s1 |
InChI-Schlüssel |
KDKWREOBESUYPO-FXQIDPKWSA-N |
Isomerische SMILES |
CCN(C=C)P(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=CN=C(N=C32)/N=C/N(C)C)O[Si](C)(C)C(C)(C)C)O |
SMILES |
CCN(C=C)P(=O)(O)OCC1C(C(C(O1)N2C=NC3=CN=C(N=C32)N=CN(C)C)O[Si](C)(C)C(C)(C)C)O |
Kanonische SMILES |
CCN(C=C)P(=O)(O)OCC1C(C(C(O1)N2C=NC3=CN=C(N=C32)N=CN(C)C)O[Si](C)(C)C(C)(C)C)O |
Synonyme |
2'-dimethyl-tert-butylsilyl-N(2)-(N,N-dimethylamino)methylene-guanosine 3',5'-cyclic diethylphosphoramidate 2-TBDMS-phosphoramidate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)

![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)
![4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B238463.png)

